![molecular formula C16H20N2 B3000427 1-benzyl-4-(1H-pyrrol-1-yl)piperidine CAS No. 254115-91-8](/img/structure/B3000427.png)
1-benzyl-4-(1H-pyrrol-1-yl)piperidine
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Overview
Description
1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a chemical compound with the CAS Number: 254115-91-8 . It has a molecular weight of 240.35 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-4-(1H-pyrrol-1-yl)piperidine . The InChI code for this compound is 1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 .Physical And Chemical Properties Analysis
1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a liquid at room temperature . It has a molecular weight of 240.35 .Scientific Research Applications
Synthesis of Polysubstituted Pyrrole Derivatives
1-benzyl-4-(1H-pyrrol-1-yl)piperidine can be used in the synthesis of polysubstituted pyrrole derivatives . This compound can react with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .
Antibacterial Activity
Some derivatives of 1-benzyl-4-(1H-pyrrol-1-yl)piperidine have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .
Anticancer Agents
Pyrrole and its fused derivatives, which include 1-benzyl-4-(1H-pyrrol-1-yl)piperidine, have been studied as potent anticancer agents . They have shown cytotoxic activities as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .
Inhibitors of Ras Farnesyltransferase
Aryl pyrroles, which include 1-benzyl-4-(1H-pyrrol-1-yl)piperidine, have been reported as potent inhibitors of Ras farnesyltransferase . This enzyme is involved in the post-translational modification of proteins and its inhibition can lead to the regression of tumors grown in nude mouse xenograft models .
Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors
Some derivatives of 1-benzyl-4-(1H-pyrrol-1-yl)piperidine have shown inhibitory activity against both enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the fatty acid synthesis and folate metabolism pathways respectively, which are essential for the survival of bacteria .
Antitubercular Activity
Some derivatives of 1-benzyl-4-(1H-pyrrol-1-yl)piperidine have shown strong antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing cell cycle control and signal transduction .
Mode of Action
Related compounds have been observed to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell cycle control and signal transduction, given the observed effects of similar compounds .
Result of Action
Related compounds have been observed to inhibit colony formation in certain cell lines in a concentration-dependent manner, and induce apoptosis via cell cycle arrest .
properties
IUPAC Name |
1-benzyl-4-pyrrol-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRFZLANTXURKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(1H-pyrrol-1-yl)piperidine |
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